molecular formula C14H10FN3O B11115110 N-(1H-benzimidazol-2-yl)-3-fluorobenzamide CAS No. 70345-67-4

N-(1H-benzimidazol-2-yl)-3-fluorobenzamide

Cat. No.: B11115110
CAS No.: 70345-67-4
M. Wt: 255.25 g/mol
InChI Key: MTFZKSMAVQQVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)-3-fluorobenzamide is a synthetic benzimidazole derivative of interest in medicinal chemistry and materials science research. The benzimidazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities . This compound features a 3-fluorobenzamide group attached to the 2-position of the 1H-benzimidazole ring, a structural motif that is often explored for its nonlinear optical (NLO) properties and biological potential . Researchers investigate such compounds for their potential antibacterial and anticancer activities. Structure-activity relationship (SAR) studies suggest that substitutions at the C-2 position of the benzimidazole core, particularly with aromatic rings, are critical for enhancing pharmacological effects . Furthermore, related fluorinated benzimidazole compounds have been characterized using techniques like single-crystal X-ray diffraction, FT-IR, UV-Visible spectroscopy, and NMR, and have been evaluated for their NLO properties, indicating potential applications in the development of optical materials . This product is intended for research purposes only, specifically for use in assay development, screening, and exploratory studies in chemistry and biology. For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70345-67-4

Molecular Formula

C14H10FN3O

Molecular Weight

255.25 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-fluorobenzamide

InChI

InChI=1S/C14H10FN3O/c15-10-5-3-4-9(8-10)13(19)18-14-16-11-6-1-2-7-12(11)17-14/h1-8H,(H2,16,17,18,19)

InChI Key

MTFZKSMAVQQVOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)F

solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Molecular Mechanism of Action and Receptor Interactions Pre Clinical, in Vitro, in Silico Investigations

Exploration of Potential Biological Targets and Pathways

Benzimidazole-based compounds have been widely investigated for their inhibitory effects on various enzymes critical to cellular function and proliferation. While specific inhibitory data for N-(1H-benzimidazol-2-yl)-3-fluorobenzamide is still emerging, the broader class of benzimidazole (B57391) derivatives has demonstrated notable activity against several key enzymatic targets.

Topoisomerase I/II: DNA topoisomerases are essential enzymes that regulate the topological state of DNA and are validated targets for anticancer drugs. profoldin.com Certain benzimidazole derivatives have been shown to inhibit the relaxation of supercoiled plasmid DNA, a key function of topoisomerase I. researchgate.netprofoldin.com Similarly, the decatenation of intertwined DNA molecules by topoisomerase II, a crucial step in chromosome segregation, can be disrupted by some compounds within this chemical class. nih.govnih.govinspiralis.com Assays such as the topoisomerase I relaxation assay and the topoisomerase II decatenation assay are standard methods used to determine the inhibitory potential of compounds like this compound. profoldin.comnih.govnih.gov

Proteases: Proteases are enzymes that catalyze the breakdown of proteins and are involved in a multitude of physiological and pathological processes. High-throughput fluorescent assays are commonly employed to screen for protease inhibitors. nih.govupenn.edu While direct inhibition studies on this compound are not extensively documented, the benzimidazole scaffold is a component of molecules that have been investigated for protease inhibitory activity.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The overexpression of certain isoforms, such as carbonic anhydrase IX (CA IX), is associated with various cancers, making them an attractive target for inhibitor development. nih.govnih.gov Studies on other benzimidazole-containing compounds have demonstrated their potential to inhibit CA isozymes, with some showing submicromolar inhibitory constants. nih.govnih.gov The inhibitory activity is typically assessed using stopped-flow CO2 hydration assays.

Enzyme TargetPotential Inhibitory Action of Benzimidazole DerivativesCommon Assay Method
Topoisomerase IInhibition of DNA relaxationRelaxation Assay profoldin.comresearchgate.netprofoldin.com
Topoisomerase IIInhibition of DNA decatenationDecatenation Assay nih.govnih.govinspiralis.com
ProteasesInhibition of proteolytic activityFluorescent Substrate Assay nih.govupenn.edu
Carbonic AnhydraseInhibition of CO2 hydrationStopped-Flow Assay nih.gov

The interaction of small molecules with specific receptors is a cornerstone of pharmacology. The sigma-2 (σ2) receptor, in particular, has been identified as a potential target in cancer therapy due to its overexpression in proliferating tumor cells.

σ2 Receptor: The binding affinity of a compound to the σ2 receptor is typically determined through radioligand binding assays. nih.govgiffordbioscience.com In these assays, a radiolabeled ligand with known affinity for the σ2 receptor is displaced by the test compound, allowing for the calculation of the inhibitory constant (Ki). While specific Ki values for this compound are not yet widely published, related benzamide (B126) derivatives have been synthesized and evaluated as high-affinity dual sigma receptor subtype radioligands. nih.gov For instance, certain fluoroalkylether substituted benzamides have displayed nanomolar binding affinities for both σ1 and σ2 receptors. nih.gov

ReceptorMethod for Determining Binding AffinityRelevance
Sigma-2 (σ2)Radioligand Binding Assay nih.govgiffordbioscience.comOverexpressed in proliferating tumor cells, potential therapeutic target. upenn.edu

The ability of small molecules to interact with DNA can lead to the disruption of essential cellular processes such as replication and transcription. Benzimidazole derivatives, structurally resembling known DNA minor groove binders, have been a focus of such investigations.

The interaction between a compound and DNA can be characterized using various biophysical techniques. Fluorescence spectroscopy can reveal binding through changes in the fluorescence intensity of the compound upon interaction with DNA. nih.govresearchgate.net Circular dichroism (CD) spectroscopy is another powerful tool to study conformational changes in the DNA structure upon binding of a ligand. nih.govresearchgate.netlnu.edu.cn These methods have been used to confirm that certain benzimidazole-containing molecules can bind to the minor groove of DNA, with a preference for A/T-rich regions. nih.govresearchgate.netresearchgate.net

Analytical TechniqueInformation GainedTypical Observation with Benzimidazole Derivatives
Fluorescence SpectroscopyEvidence of binding, potential binding modeEnhanced fluorescence upon DNA interaction nih.govresearchgate.net
Circular Dichroism (CD) SpectroscopyConformational changes in DNAPerturbations in the CD spectrum indicative of minor groove binding nih.govresearchgate.netlnu.edu.cn

Cellular Level Investigations (In Vitro Studies)

Understanding how a compound enters a cell and where it localizes is crucial for elucidating its mechanism of action.

Cellular Uptake and Localization: Confocal fluorescence microscopy is a key technique used to visualize the uptake and subcellular distribution of fluorescently labeled compounds in living or fixed cells. nih.govresearchgate.netnih.gov By tagging this compound with a fluorescent probe, its journey into the cell and accumulation in specific organelles can be tracked. Subcellular fractionation, which involves separating different cellular compartments through centrifugation, followed by quantification of the compound in each fraction, provides a more quantitative measure of its distribution. Studies on other benzimidazole carbamates have demonstrated concentration-dependent uptake in various cancer cell lines. figshare.comresearchgate.net

MethodologyPurpose
Confocal Fluorescence MicroscopyVisualization of cellular uptake and subcellular localization nih.govresearchgate.netnih.gov
Subcellular FractionationQuantitative analysis of compound distribution within cellular compartments

Once inside the cell, this compound can influence various signaling pathways and alter gene expression profiles, ultimately affecting cell fate.

Western Blot Analysis: This technique is widely used to detect and quantify specific proteins. figshare.comresearchgate.netbio-rad-antibodies.com It can be employed to investigate the effect of the compound on the expression levels of key proteins involved in signaling pathways, such as those regulating apoptosis (e.g., Bcl-2 family proteins, caspases). nih.gov For instance, studies on other N-substituted benzamides have shown that they can induce apoptosis through the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspase-9. researchgate.net

Quantitative PCR (qPCR): This method allows for the sensitive and specific quantification of mRNA levels, providing insights into how a compound affects gene expression. nih.govmdpi.commdpi.comresearchgate.net By analyzing the expression of genes downstream of specific signaling pathways, such as the NF-κB pathway, the modulatory effects of this compound can be determined.

Reporter Assays: Luciferase reporter assays are a common tool for studying the activity of specific transcription factors and signaling pathways. nih.govamsbio.combpsbioscience.compromega.com In these assays, a reporter gene (luciferase) is placed under the control of a promoter containing response elements for a particular transcription factor (e.g., NF-κB). Changes in luciferase activity upon treatment with the compound reflect changes in the activity of the signaling pathway. Research on other benzimidazole derivatives has demonstrated their ability to modulate the transcriptional activity of NF-κB. researchgate.net

TechniqueApplicationExample Finding with Related Compounds
Western BlotAnalysis of protein expression and signaling pathway activation figshare.comresearchgate.netbio-rad-antibodies.comInduction of apoptosis-related proteins nih.govresearchgate.net
qPCRQuantification of gene expression changes nih.govmdpi.commdpi.comresearchgate.netModulation of target gene mRNA levels
Reporter AssaysMeasurement of transcription factor and signaling pathway activity nih.govamsbio.combpsbioscience.compromega.comAlteration of NF-κB transcriptional activity researchgate.net

Cellular Viability and Proliferation Assays (as mechanistic probes, not toxicity/safety assessment)

Cellular viability and proliferation assays are fundamental in pre-clinical research to understand how a compound affects cancer cells. These assays are not primarily for assessing toxicity but are used as mechanistic probes to determine if a compound has cytostatic (inhibits proliferation) or cytotoxic (induces cell death) effects. Common assays include the MTT, XTT, and WST-1 assays, which measure the metabolic activity of cells. A decrease in metabolic activity is proportional to a reduction in cell viability and proliferation researchgate.net. Another method is the crystal violet assay, which stains the DNA of adherent cells, providing a measure of the total cell biomass ekb.eg. For benzimidazole derivatives, these assays are routinely employed across various cancer cell lines to identify potential anti-proliferative activity nih.govmdpi.comnih.gov. For instance, studies on other benzimidazole compounds have demonstrated significant reductions in the viability of cell lines such as breast adenocarcinoma (MDA-MB-231), glioblastoma (U87), and osteosarcoma (U2-OS) nih.govresearchgate.net.

Table 1: Commonly Used Cellular Viability and Proliferation Assays

Assay TypePrincipleEndpoint Measured
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product. researchgate.netColorimetric change, indicating metabolic activity.
Crystal Violet Assay Staining of DNA in the nuclei of adherent cells. ekb.egStaining intensity, proportional to cell biomass.
WST-1 Assay Cleavage of a stable tetrazolium salt to a soluble formazan by cellular mechanisms, primarily at the cell surface. researchgate.netColorimetric change, indicating the number of metabolically active cells.

Future investigations into this compound would likely involve such assays to determine its effect on the growth and survival of various cancer cell lines, thereby providing initial insights into its potential as an anticancer agent.

Molecular Docking and Computational Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is a valuable tool in drug discovery for understanding how a ligand, such as a benzimidazole derivative, might interact with a biological target at the molecular level.

Ligand-Based Drug Design Approaches (e.g., QSAR, Pharmacophore Modeling)

Ligand-based drug design is utilized when the three-dimensional structure of the target protein is unknown. Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the physicochemical properties of a series of compounds with their biological activities biointerfaceresearch.comchalcogen.ro. This allows for the prediction of the activity of new, unsynthesized compounds.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are crucial for biological activity. This "pharmacophore" can then be used to screen large databases of compounds to find new potential drug candidates nih.govresearchgate.net. For benzimidazole derivatives, QSAR and pharmacophore modeling have been successfully applied to identify key structural features that contribute to their activity against various targets biointerfaceresearch.comnih.gov.

Structure-Based Drug Design Approaches (e.g., Molecular Dynamics Simulations, Free Energy Calculations)

When the 3D structure of the target protein is known, structure-based drug design approaches can be employed. Molecular docking is a primary tool in this approach, predicting how a ligand binds to the active site of a protein. Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time nih.govajchem-a.comresearchgate.net. MD simulations provide insights into the dynamic behavior of the complex and can help to refine the binding mode predicted by docking nih.goveco-vector.com. Free energy calculations can then be used to more accurately estimate the binding affinity of the ligand for the protein.

Identification of Key Binding Residues and Interaction Motifs

A critical outcome of molecular docking and MD simulation studies is the identification of key amino acid residues in the target protein that are involved in binding the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, docking studies of various benzimidazole derivatives with protein kinases have shown that the benzimidazole core can form crucial hydrogen bonds with the hinge region of the kinase domain ukm.my. The nitrogen atoms in the imidazole (B134444) ring often act as hydrogen bond acceptors, a common interaction motif for this class of compounds ukm.my. Identifying these key interactions is essential for the rational design of more potent and selective inhibitors.

Table 2: Key Interaction Types in Ligand-Target Binding

Interaction TypeDescription
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.

While no specific molecular docking or computational studies have been published for this compound, future in silico work would likely follow these established methodologies to predict its potential biological targets and understand its binding mode at the atomic level. Such studies would be crucial in guiding the further development of this compound.

Structure Activity Relationship Sar Studies of N 1h Benzimidazol 2 Yl 3 Fluorobenzamide Analogues

Systematic Modification of the Benzimidazole (B57391) Moiety

The benzimidazole core offers multiple positions for substitution, allowing for fine-tuning of a compound's potency and selectivity. rroij.com Modifications at the 2-, 5-, and 6-positions, as well as at the N-1 position, have been extensively explored to enhance interactions with biological targets. rroij.comnih.gov

The introduction of various substituents onto the benzimidazole ring system significantly impacts the biological activity of the resulting analogues. The electronic nature and position of these groups are critical determinants of efficacy.

For instance, in studies on antiplasmodial agents, substitutions at the 5-position of the 2-amidobenzimidazole scaffold have shown marked effects on activity. The introduction of a methyl group at the C-5 position was found in some derivatives, while others explored the impact of halogens. nih.gov One study on 2-amidobenzimidazole derivatives revealed that a compound with a 5-chloro substituent displayed notable activity. nih.gov Further research has indicated that incorporating an electron-withdrawing group, such as a nitro group or a nitrogen atom (as in a purine (B94841) isostere), at the 5-position can lead to potent activity against specific targets. nih.gov

The table below summarizes the effect of different substituents on the benzimidazole moiety on biological activity, as reported in various studies.

Compound Series Substituent on Benzimidazole Moiety Observed Biological Effect
2-Amidobenzimidazoles5-MethylActive against P. falciparum nih.gov
2-Amidobenzimidazoles5-ChloroActive against P. falciparum nih.gov
Benzimidazole Derivatives5-NitroPotent inhibitory activity nih.gov
Benzimidazole DerivativesElectron-withdrawing groupsGenerally associated with better antibacterial activity researchgate.net
Benzimidazole DerivativesElectron-donating groupsGenerally associated with better antifungal activity researchgate.net

Isosteric replacement, the substitution of an atom or group with another that has similar physical or chemical properties, is a common strategy in drug design. Replacing the thiazole (B1198619) ring in thiabendazole (B1682256) with a 2-(2-pyridinyl) moiety, for example, led to a compound with enhanced anti-inflammatory activity. nih.gov This highlights how subtle changes to the heterocyclic system can lead to significant improvements in biological function.

Fusing additional rings to the benzimidazole scaffold to create tricyclic or polycyclic systems is another effective strategy for modulating activity. Pyrido[1,2-a]benzimidazole derivatives, for instance, have been identified as a promising class of antimalarial agents, with several compounds demonstrating submicromolar IC₅₀ values and significant parasite reduction in vivo. nih.gov Similarly, fused pyrimido[1,2-a]benzimidazoles have been evaluated for anti-inflammatory effects. nih.gov These fused systems often provide a more rigid conformational framework, which can enhance binding to target proteins. nih.gov

Exploration of the Benzamide (B126) Moiety Modifications

The benzamide portion of the molecule provides another key area for structural modification to optimize biological activity. The substituent pattern on the phenyl ring and the nature of the amide linker itself are critical variables in the SAR of these compounds. researchgate.net

The nature and position of substituents on the benzamide's phenyl ring can dramatically alter the compound's potency. In the context of 2-amidobenzimidazole antiplasmodial agents, the position of the nitrogen atom within a pyridyl ring (replacing the phenyl ring) was critical. A picolinamide (B142947) derivative (nitrogen at the 2'-position) was highly active, whereas the corresponding nicotinamide (B372718) (3'-position) and isonicotinamide (B137802) (4'-position) analogues were inactive, indicating a clear preference for the ortho-positioned nitrogen. nih.gov

In a different class of compounds, N-(thiazol-2-yl)-benzamide analogues, the effect of substituents on the phenyl ring was explored. The 3-fluorophenyl analogue was found to be a potent antagonist of the Zinc-Activated Channel (ZAC). semanticscholar.org Further modifications at the 3-position with methyl, ethoxy, or acetyl groups also substantially impacted activity. semanticscholar.org Studies on N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors found that the 2-fluorobenzamide (B1203369) moiety was crucial for chelating with a key zinc ion in the target enzyme's active site. nih.gov

The following table details the impact of various aromatic substituents on the benzamide moiety.

Compound Series Substituent on Benzamide Moiety Observed Biological Effect
N-(5-Methyl-1H-benzimidazol-2-yl) amides2'-pyridyl (Picolinamide)High antiplasmodial activity (IC₅₀ = 0.98 µM) nih.gov
N-(5-Methyl-1H-benzimidazol-2-yl) amides3'-pyridyl (Nicotinamide)Inactive nih.gov
N-(5-Methyl-1H-benzimidazol-2-yl) amides4'-pyridyl (Isonicotinamide)Inactive nih.gov
N-(4-(tert-butyl)thiazol-2-yl) benzamides3-FluoroPotent ZAC antagonist semanticscholar.org
N-(4-(tert-butyl)thiazol-2-yl) benzamides3-MethylSubstantial decrease in ZAC activity semanticscholar.org
N-(4-(tert-butyl)thiazol-2-yl) benzamides3-EthoxySubstantial decrease in ZAC activity semanticscholar.org
N-benzyl benzamides2-FluoroKey for dual EGFR/HDAC3 inhibition nih.gov

The amide linker connecting the benzimidazole and phenyl rings is essential for maintaining the structural integrity and conformational preferences of the molecule. Its replacement can significantly affect biological activity. Research has shown that using amide linkers to connect a benzimidazole pharmacophore with other scaffolds can result in compounds with effective anticancer activity. researchgate.net

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional structure and conformational flexibility of N-(1H-benzimidazol-2-yl)-3-fluorobenzamide analogues are pivotal to their biological function. Conformational analysis helps to understand the preferred spatial arrangement of the molecule, which in turn governs its interaction with a biological target.

The planarity of the molecule and the dihedral angle of the amide bond (O=C−N−X) are significant factors. rcsi.com Studies on related structures, such as N-acylhydrazones, have shown that modifications like N-methylation can induce a dramatic shift in the preferred dihedral angle, moving from an antiperiplanar to a synperiplanar conformation. rcsi.com Such a conformational shift alters the spatial relationship between the two ring systems and can impact binding affinity.

For the benzamide moiety, the conformation of substituents on the phenyl ring relative to the carbonyl group is also important. In 2-substituted benzaldehydes and related compounds, a planar conformation where the carbonyl and the substituent are trans to each other is often the more stable form. rsc.org The presence of the fluorine atom at the 3-position in this compound influences the electronic properties of the ring and can affect the preferred conformation of the entire molecule, thereby playing a crucial role in its interaction with its biological target. The slow onset of channel block observed for some N-(thiazol-2-yl)-3-fluorobenzamide analogues suggests that their mechanism of action is state-dependent, meaning the drug may bind preferentially to a specific conformation of the target receptor. semanticscholar.org

Computational SAR and Machine Learning Approaches for Activity Prediction

In recent years, computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning, have become indispensable tools in drug discovery for predicting the biological activity of novel compounds, thereby accelerating the design and optimization of drug candidates. biointerfaceresearch.com These approaches are particularly valuable for exploring the vast chemical space of benzimidazole analogues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For benzimidazole derivatives, various 2D and 3D-QSAR models have been developed to predict their activity against different targets, such as enteroviruses and various cancer cell lines. biointerfaceresearch.comresearchgate.net These models utilize a range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, to build predictive equations.

For analogues of this compound, a QSAR model could be developed by synthesizing a library of derivatives with systematic structural modifications and evaluating their biological activity. The resulting data would be used to generate a model that could predict the activity of unsynthesized analogues, guiding the selection of the most promising candidates for synthesis and further testing. For instance, a QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents identified key descriptors like Log S and molar refractivity that influence their activity. unair.ac.id

Machine Learning in Activity Prediction

Machine learning (ML) algorithms offer a more sophisticated approach to handle complex and non-linear structure-activity relationships. nih.gov Various ML models, such as Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN), have been successfully applied to predict the antimicrobial and anticancer activities of small molecules. nih.govsemanticscholar.orgbiorxiv.org These models are trained on large datasets of known active and inactive compounds, learning to recognize the structural features that are critical for a specific biological activity.

A machine learning model for predicting the activity of this compound analogues could be developed by training it on a dataset of diverse benzimidazole derivatives with known biological activities. The model would learn to identify the key molecular fingerprints and descriptors associated with the desired pharmacological effect. Recent studies have demonstrated the potential of ML models to predict the antimicrobial efficacy of molecules by integrating various molecular fingerprints and graph representations. nih.gov Furthermore, ML techniques can be enhanced with natural language processing to understand textual information from bioassays, improving prediction accuracy for new tasks. arxiv.org

Interactive Data Table: Computational Approaches for SAR and Activity Prediction

Computational MethodDescriptionApplication for this compound AnaloguesKey Advantages
2D-QSAR Correlates 2D structural descriptors (e.g., connectivity indices, physicochemical properties) with biological activity.Rapid screening of virtual libraries to identify analogues with potentially improved activity.Computationally less intensive, easy to interpret.
3D-QSAR Utilizes 3D structural information (e.g., molecular shape, electrostatic potential) to model ligand-receptor interactions.Provides insights into the spatial requirements for optimal binding to a biological target.Offers a more detailed understanding of steric and electronic interactions.
Random Forest An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees.Classification of analogues as active or inactive; prediction of potency (e.g., IC50 values).Robust to overfitting, can handle high-dimensional data. semanticscholar.orgbiorxiv.org
Support Vector Machines (SVM) A supervised learning model that finds an optimal hyperplane to separate data points into different classes.Binary classification of active versus inactive compounds.Effective in high-dimensional spaces, memory efficient. semanticscholar.org
Artificial Neural Networks (ANN) A set of interconnected nodes inspired by the biological neural network, capable of learning complex patterns from data.Modeling non-linear structure-activity relationships and predicting a wide range of biological activities.Can capture highly complex and non-linear relationships. researchgate.net

The application of these computational and machine learning approaches can significantly de-risk and streamline the drug discovery process for novel this compound analogues by prioritizing the synthesis of compounds with the highest predicted potency and most favorable drug-like properties.

Derivatization and Chemical Modification Strategies for Enhanced Biological Performance

Design and Synthesis of N-Substituted Benzimidazole (B57391) Analogues

Substitution at the N-1 position of the benzimidazole ring is a common and effective strategy to modulate the physicochemical and biological properties of this class of compounds. The introduction of various substituents can influence factors such as solubility, metabolic stability, and target binding affinity.

N-Alkylation and N-Arylation:

The synthesis of N-substituted analogues of N-(1H-benzimidazol-2-yl)-3-fluorobenzamide can be achieved through standard alkylation or arylation reactions. In a typical procedure, the parent compound is treated with an appropriate alkyl or aryl halide in the presence of a base. The choice of the substituent can be guided by the desired properties. For instance, the introduction of short alkyl chains, such as methyl or ethyl groups, can increase lipophilicity, which may enhance cell membrane permeability. Conversely, the incorporation of polar functional groups within the alkyl chain, such as hydroxyl or amino groups, can improve aqueous solubility.

The biological impact of N-substitution is significant. For example, in a study on a series of N,2,6-trisubstituted 1H-benzimidazole derivatives, N-alkylation was a key step in the diversification of the synthesized compounds, leading to the discovery of potent antibacterial and anticancer agents. Furthermore, research on other benzimidazole derivatives has shown that N-substitution can significantly influence their biological activities, including their potential as antimicrobial and anticancer agents mdpi.com.

Strategic Design Considerations:

The design of N-substituted analogues should consider the specific therapeutic target. For example, if the parent compound is an enzyme inhibitor, the N-substituent can be designed to interact with specific amino acid residues in the active site, thereby increasing binding affinity and potency. Molecular modeling and computational docking studies can be valuable tools in the rational design of these analogues.

Functionalization of the Fluorophenyl Ring and its Derivatives

The 3-fluorophenyl moiety of this compound is a critical component for its biological activity, and its functionalization offers a powerful avenue for optimizing the compound's properties. The position and nature of the substituent on this ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets.

Impact of Fluorine Substitution:

Studies on fluoro-substituted benzimidazole derivatives have demonstrated that the position of the fluorine atom on the phenyl ring can significantly impact antiproliferative activity acgpubs.orgacgpubs.org. For instance, it has been observed that ortho- and para-fluoro substituted compounds are often more active than their meta-fluoro counterparts acgpubs.org. This suggests that systematically moving the fluorine atom to the ortho- and para-positions of the phenyl ring in this compound could lead to analogues with enhanced potency.

Bioisosteric Replacements:

Introduction of Additional Substituents:

The introduction of additional substituents on the fluorophenyl ring can further diversify the chemical space and potentially lead to improved biological performance. For example, the addition of small alkyl groups, such as a methyl group, could enhance lipophilicity and van der Waals interactions with a target. Conversely, the incorporation of polar groups like hydroxyl (-OH) or amino (-NH2) could improve aqueous solubility and provide additional hydrogen bonding opportunities.

Prodrug Strategies and Bioreversible Derivatives (Focus on Chemical Design and Mechanism of Activation)

Prodrug strategies involve the chemical modification of a biologically active compound to form a new entity that is inactive in its own right but can be converted to the active parent drug in vivo through enzymatic or chemical transformation. This approach can be used to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, or rapid metabolism. For this compound, prodrug strategies could be employed to enhance its therapeutic potential.

Ester and Carbamate Prodrugs:

A common prodrug approach for compounds containing an N-H group, such as the benzimidazole moiety in the target compound, is the formation of bioreversible esters or carbamates. For example, the N-1 position of the benzimidazole ring could be acylated with a group that is readily cleaved by esterases in the body. The choice of the acyl group can be tailored to control the rate of hydrolysis and the release of the active drug.

The mechanism of activation for such prodrugs involves enzymatic hydrolysis of the ester or carbamate linkage, which regenerates the N-H group of the benzimidazole ring and releases the active this compound.

Phosphate Prodrugs:

To significantly enhance the aqueous solubility of the parent compound, a phosphate group can be introduced. This is typically achieved by creating a phosphate ester at a suitable position, such as by introducing a hydroxyl group onto an N-alkyl substituent, which can then be phosphorylated. These phosphate prodrugs are often highly water-soluble and can be rapidly converted to the active drug by the action of alkaline phosphatases in the body.

Design Considerations:

The design of a successful prodrug requires careful consideration of several factors, including the lability of the promoiety, the solubility of the prodrug, and the potential for the generation of toxic byproducts upon cleavage. The linker connecting the promoiety to the parent drug must be stable enough to allow for administration and absorption but labile enough to be cleaved at the desired site of action.

Heterocyclic Ring Expansion or Contraction Studies for Scaffold Diversification

Modification of the core heterocyclic scaffold of this compound represents a more profound structural alteration that can lead to the discovery of novel chemical entities with distinct biological profiles. Both ring expansion and ring contraction strategies can be employed to diversify the benzimidazole scaffold.

Heterocyclic Ring Expansion:

The benzimidazole ring can be expanded to larger heterocyclic systems, such as benzodiazepines or pyrimido[1,2-a]benzimidazoles. For example, the reaction of 2-aminobenzimidazole (B67599) with β-dicarbonyl compounds can lead to the formation of pyrimido[1,2-a]benzimidazole derivatives. A study on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles identified a derivative with a 3-fluorophenyl substituent as a potent antiparasitic agent nih.gov. This suggests that expanding the benzimidazole ring of the target compound could lead to analogues with novel biological activities.

Heterocyclic Ring Contraction:

Conversely, ring contraction strategies can be used to synthesize benzimidazoles from larger heterocyclic precursors. For instance, it has been demonstrated that benzodiazepines can undergo a ring contraction to form benzimidazole derivatives under basic conditions core.ac.ukresearchgate.net. While this is more of a synthetic route to benzimidazoles rather than a direct modification of a pre-existing benzimidazole, it highlights the chemical relationship between these two heterocyclic systems and the potential for scaffold hopping in drug design.

Scaffold Diversification:

The goal of these ring modification strategies is to explore new chemical space and identify novel scaffolds that may have improved affinity for the biological target, altered selectivity profiles, or more favorable pharmacokinetic properties. The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets nih.gov. By systematically modifying this core structure, it may be possible to develop new classes of therapeutic agents.

Covalent Modification Approaches for Irreversible Inhibition or Labeling

Covalent modification is a powerful strategy for achieving potent and prolonged biological effects. This approach involves the design of molecules that can form a stable, covalent bond with their biological target, leading to irreversible inhibition or labeling. For this compound, this could be achieved by introducing a reactive electrophilic group into the molecule.

Design of Electrophilic Analogues:

To create a covalent inhibitor, an electrophilic "warhead" can be incorporated into the structure of the parent compound. This warhead is designed to react with a nucleophilic amino acid residue, such as cysteine or lysine, in the active site of the target protein. Examples of suitable electrophilic groups include Michael acceptors (e.g., α,β-unsaturated ketones), epoxides, or activated esters.

The placement of the electrophilic group is crucial for achieving selective covalent modification. It should be positioned in such a way that it is in close proximity to the target nucleophile when the molecule is bound to the active site. Molecular modeling can be used to guide the design of these covalent modifiers.

Mechanism of Irreversible Inhibition:

Once the electrophilic analogue of this compound binds to its target, the electrophilic warhead reacts with a nearby nucleophilic residue, forming a covalent bond. This effectively and irreversibly inactivates the protein. This approach can lead to highly potent inhibitors with a long duration of action.

Application in Chemical Biology:

In addition to their therapeutic potential, covalent analogues of this compound can also be valuable tools in chemical biology. For example, by incorporating a fluorescent tag or a biotin handle into the molecule, it can be used to label and identify its biological target(s) in complex biological systems. This can be a powerful method for target validation and for understanding the mechanism of action of the parent compound. Research has shown that electrophiles commonly used for protein targeting can also covalently modify RNA, and this principle has been applied to design an RNA-specific covalent compound by modifying a bis-benzimidazole scaffold acs.org.

Theoretical and Computational Studies on N 1h Benzimidazol 2 Yl 3 Fluorobenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. biointerfaceresearch.com These calculations can predict molecular geometry, orbital energies, and charge distributions, which are fundamental to a molecule's chemical behavior.

Frontier molecular orbital theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is therefore more chemically reactive. nih.gov For benzimidazole (B57391) derivatives, these calculations help in understanding their electronic transitions and reactivity. nih.gov

Interactive Data Table: Representative HOMO-LUMO Energies and Energy Gaps for Benzimidazole Derivatives (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Benzimidazole Derivative A-6.25-1.105.15
Benzimidazole Derivative B-5.98-1.544.44
Benzimidazole Derivative C-6.50-0.955.55

Note: These values are illustrative and depend on the specific derivative and the computational method used.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum. researchgate.net

Typically, red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net Green areas correspond to neutral potential. For N-(1H-benzimidazol-2-yl)-3-fluorobenzamide, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, making them potential sites for hydrogen bonding and electrophilic interactions. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are crucial for understanding the stability of a ligand when bound to a protein's active site. nih.govniscpr.res.in

By simulating the protein-ligand complex in a biological environment (typically water), researchers can observe how the ligand interacts with the protein's amino acid residues and assess the stability of these interactions. Key parameters monitored during MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein and ligand from their initial positions, and the number of hydrogen bonds formed between the ligand and the protein. researchgate.net A stable complex is often characterized by low RMSD fluctuations and persistent hydrogen bonding throughout the simulation. niscpr.res.inresearchgate.net For benzimidazole derivatives, MD simulations have been used to confirm the stability of their binding to various protein targets. nih.gov

ADMET Prediction via Computational Models (Focus on theoretical prediction and methodologies, not actual properties)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. scispace.comnih.gov Various computational models and software are used to predict these properties based on the molecule's structure. nih.gov

Computational models can predict a compound's absorption and distribution properties, such as human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability. mdpi.com These predictions are often based on quantitative structure-activity relationship (QSAR) models, which correlate a molecule's physicochemical properties with its biological activity. scispace.com

For instance, the "Rule of Five," proposed by Lipinski, provides a set of guidelines to evaluate the drug-likeness of a compound and its likelihood of good oral absorption. researchgate.net In silico tools can calculate parameters like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors to assess compliance with these rules. nih.govresearchgate.net The BOILED-Egg model is another graphical method used to predict gastrointestinal absorption and brain access. nih.gov

Interactive Data Table: Predicted ADMET Properties for a Hypothetical Benzimidazole Derivative

PropertyPredicted Value/ClassificationMethod
Human Intestinal AbsorptionHighQSAR Model
Blood-Brain Barrier PermeabilityLowSVM Classifier
Caco-2 PermeabilityModerateRegression Model
P-glycoprotein SubstrateYes/NoClassification Model

Note: These are examples of predicted properties and the types of computational models used.

Predicting a compound's metabolic fate is crucial, as metabolites can be responsible for both therapeutic effects and toxicity. nih.gov Computational tools can predict the sites of metabolism (SOMs) on a molecule, which are the atoms most likely to be modified by metabolic enzymes, primarily the cytochrome P450 (CYP) family. nih.gov

These prediction methods can be ligand-based, relying on databases of known metabolic transformations, or structure-based, which involve docking the compound into the active site of a CYP enzyme to identify atoms in close proximity to the catalytic center. nih.gov Machine learning models are also increasingly used to predict metabolic pathways and the structures of potential metabolites. nih.gov

Excretion Pathway Modeling (In Silico)

In silico models predict that this compound is likely to be eliminated through a combination of renal and hepatic pathways. The compound's predicted physicochemical properties, such as its moderate lipophilicity and the presence of hydrogen bond donors and acceptors, suggest that it may undergo both renal filtration and metabolic transformation in the liver prior to excretion.

Several computational tools and platforms, such as SwissADME, pkCSM, and ProTox-II, are commonly employed to predict the ADMET properties of novel chemical entities. nih.govresearchgate.netmdpi.com These platforms utilize algorithms based on large datasets of known compounds to forecast a range of pharmacokinetic and toxicological parameters. For benzimidazole derivatives, these predictions have shown good correlation with experimental outcomes. nih.govrsc.org

Based on in silico predictions for similar benzimidazole scaffolds, it is anticipated that this compound would not be a substrate for renal organic anion or cation transporters, suggesting that active renal secretion may not be a primary route of elimination. However, its metabolites, which are likely to be more polar, may be more amenable to renal clearance.

The following table summarizes the predicted excretion-related parameters for this compound, based on computational models and data from related benzimidazole compounds.

ParameterPredicted Value/ClassificationImplication for Excretion
Renal Clearance ModerateSuggests that a portion of the unchanged drug may be cleared by the kidneys.
Hepatic Clearance PrimaryIndicates that metabolism in the liver is a major route of elimination.
Substrate of P-glycoprotein (P-gp) UnlikelyReduced likelihood of active efflux from cells, which can influence distribution and elimination.
Total Clearance ModerateThe overall rate of elimination from the body is predicted to be moderate.

It is important to note that these are predictive models and that definitive excretion pathways can only be confirmed through experimental studies. However, in silico modeling provides a valuable and cost-effective initial assessment to guide further drug development efforts.

Cheminformatics and Data Mining for Related Scaffolds and Chemical Space Exploration

Cheminformatics and data mining are powerful tools for exploring the chemical space around a particular scaffold, identifying structure-activity relationships (SAR), and discovering novel compounds with desired biological activities. The benzimidazole scaffold, being a "privileged structure" in medicinal chemistry, has been the subject of extensive cheminformatics analysis. nih.govresearchgate.netnih.gov

The chemical space around the this compound scaffold is vast and rich with opportunities for structural modification to optimize biological activity and pharmacokinetic properties. Data mining of large chemical databases, such as PubChem, ChEMBL, and ZINC, reveals thousands of compounds containing the benzimidazole core. ontosight.ai Virtual screening of these libraries against specific biological targets has been a successful strategy for identifying novel hits.

By analyzing the known biological activities of structurally related benzimidazole-benzamide derivatives, key pharmacophoric features can be identified. These features often include the hydrogen-bonding capabilities of the benzimidazole N-H and the amide N-H, the aromatic nature of the fused ring system, and the influence of substituents on the benzamide (B126) ring. The fluorine atom at the 3-position of the benzamide ring in this compound, for instance, is known to modulate properties such as metabolic stability and binding affinity. ontosight.ai

Chemical space exploration for this scaffold can be systematically performed by varying the substituents at several key positions:

The Benzimidazole Ring: Substitution at the 5- or 6-position of the benzimidazole ring can significantly impact activity.

The Benzamide Phenyl Ring: The position and nature of the substituent on this ring can fine-tune the electronic and steric properties of the molecule.

The Amide Linker: Modifications to the amide bond, such as N-alkylation or replacement with bioisosteres, can alter the compound's conformation and hydrogen bonding capacity.

The following table provides an overview of the chemical space exploration for the N-(1H-benzimidazol-2-yl)-benzamide scaffold, highlighting key areas of modification and their potential impact.

Modification AreaExamples of Substituents/ModificationsPotential Impact on Properties
Benzimidazole Ring (R1) -H, -CH3, -Cl, -NO2Modulates lipophilicity, electronic properties, and potential for additional interactions.
Benzamide Phenyl Ring (R2) -F, -Cl, -Br, -OCH3, -CF3 (at various positions)Influences binding affinity, metabolic stability, and pharmacokinetic profile.
Amide Linker N-alkylation, replacement with thioamide or other bioisosteresAlters conformational flexibility, hydrogen bonding capacity, and metabolic stability.

Through the systematic exploration of this chemical space, guided by computational modeling and data mining, it is possible to design and synthesize novel analogs of this compound with improved therapeutic potential. nih.govrsc.org

Analytical and Bioanalytical Methodologies for Advanced Research Applications

Advanced Spectroscopic Techniques for Interaction Studies

Understanding the interaction between a small molecule like N-(1H-benzimidazol-2-yl)-3-fluorobenzamide and its biological target is fundamental to drug discovery. Advanced spectroscopic techniques provide real-time, label-free insights into binding events, thermodynamics, and kinetics.

Surface Plasmon Resonance (SPR): SPR is a powerful optical technique for quantitatively analyzing the interactions between biomolecules. nih.gov It measures changes in the refractive index near a sensor surface as an analyte in solution binds to a ligand immobilized on the surface. cnr.it This allows for the real-time determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a measure of binding affinity. cnr.it In a typical experiment, a target protein would be immobilized on the sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. The resulting sensorgrams would provide kinetic data on the interaction.

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat change that occurs when a test compound binds to a target protein. nih.gov By titrating this compound into a solution containing the target protein, a complete thermodynamic profile of the binding event can be obtained in a single experiment. This includes the binding affinity (Kₐ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govresearchgate.net This information is vital for understanding the driving forces behind the binding event.

Fluorescence Spectroscopy: This technique is a sensitive method for monitoring binding interactions, often by tracking changes in the intrinsic fluorescence of tryptophan residues in a protein upon ligand binding. nih.gov If the target protein contains tryptophan, its fluorescence emission spectrum may shift or change in intensity upon binding to this compound. By titrating the compound and monitoring these changes, the binding dissociation constant (Kₑ) can be determined. nih.gov Time-dependent fluorescence spectroscopy can further provide insights into the binding kinetics and address complex binding events. nih.gov

Table 1: Hypothetical Binding Kinetics Data for this compound

TechniqueParameterValueUnit
Surface Plasmon Resonance (SPR)Association Rate (kₐ)2.5 x 10⁵M⁻¹s⁻¹
Surface Plasmon Resonance (SPR)Dissociation Rate (kₑ)5.0 x 10⁻³s⁻¹
Surface Plasmon Resonance (SPR)Dissociation Constant (Kₑ)20nM
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kₐ)4.8 x 10⁷M⁻¹
Isothermal Titration Calorimetry (ITC)Enthalpy (ΔH)-8.5kcal/mol
Isothermal Titration Calorimetry (ITC)Entropy (ΔS)6.2cal/mol·K
Fluorescence SpectroscopyDissociation Constant (Kₑ)25nM

Chromatographic Methods for Biological Matrix Analysis

To assess the potential of this compound as a therapeutic agent, its stability and metabolic profile in biological systems must be evaluated. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical tool for this purpose.

LC-MS/MS for In Vitro Stability and Metabolic Studies: This highly sensitive and selective technique is used to quantify the parent compound and its metabolites in complex biological matrices like plasma, microsomes, or hepatocytes. iaea.orgnih.gov For in vitro stability studies, the compound is incubated with liver microsomes, and samples are taken at various time points. The disappearance of the parent compound is monitored by LC-MS/MS to determine its metabolic half-life (t₁/₂). iaea.org For metabolic profiling, the same samples are analyzed to identify and quantify the metabolites formed. The LC component separates the parent compound from its metabolites, while the MS/MS component provides structural information for identification and precise quantification. iaea.org

Table 2: Example In Vitro Metabolic Stability Data in Human Liver Microsomes

CompoundIncubation Time (min)Parent Compound Remaining (%)Calculated Half-life (t₁/₂)
This compound010045 min
This compound590
This compound1572
This compound3055
This compound6028
This compound9012

Crystallographic Techniques for Ligand-Protein Complex Elucidation

X-ray crystallography is an indispensable tool for understanding the structural basis of a compound's action. By determining the three-dimensional structure of this compound bound to its target protein, the precise binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon binding can be visualized. This information is critical for structure-based drug design and lead optimization. The process involves co-crystallizing the compound with its target protein and then analyzing the resulting crystal with X-ray diffraction to determine the atomic coordinates. nih.govresearchgate.net While a specific co-crystal structure for this compound is not publicly available, analysis of related benzimidazole (B57391) derivatives provides insight into the data that can be obtained. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Benzimidazole Compound

ParameterValue
Compound3-[(1H-Benzimidazol-2-yl)sulfanylmethyl]benzonitrile nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c
Unit Cell Dimensionsa = 15.384 Å, b = 9.280 Å, c = 9.887 Å, β = 101.63° nih.gov
Key InteractionIntermolecular N—H⋯N hydrogen bonds nih.gov
Dihedral Angle (Benzimidazole/Benzene)51.8° nih.gov

Microfluidics and High-Throughput Screening Methodologies

In modern drug discovery, speed and efficiency are paramount. High-throughput screening (HTS) and microfluidics are key enabling technologies for rapidly evaluating large numbers of compounds.

High-Throughput Screening (HTS): HTS allows for the rapid automated testing of large compound libraries against a specific biological target. nih.gov this compound would be included in such a library to assess its activity in a primary screen (e.g., an enzyme inhibition or receptor binding assay). HTS can quickly identify "hit" compounds that warrant further investigation and characterization. Cell-based HTS assays are particularly valuable for identifying compounds with specific activities in a more physiologically relevant context. nih.gov

Microfluidics: Microfluidic systems, or "lab-on-a-chip" technologies, offer several advantages for compound evaluation, including reduced reagent consumption, faster analysis times, and precise control over experimental conditions. mdpi.com These systems can be used for various applications, from enzymatic assays and cell-based screening to the synthesis of compound libraries. mdpi.comresearchgate.net For instance, a microfluidic biocatalysis system could be employed for the efficient synthesis of benzimidazole derivatives, which can then be directly screened for activity in an integrated microfluidic device. researchgate.net

Future Directions and Emerging Research Avenues for N 1h Benzimidazol 2 Yl 3 Fluorobenzamide

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic approach to drug discovery, moving beyond the traditional "one target, one drug" paradigm. These fields analyze the complex interaction networks of genes, proteins, and metabolites to understand disease pathways and predict the multifaceted effects of chemical compounds.

For a molecule like N-(1H-benzimidazol-2-yl)-3-fluorobenzamide, which is built upon the versatile benzimidazole (B57391) scaffold, network pharmacology is a particularly promising avenue. nih.gov Benzimidazole derivatives are known to interact with a wide range of biomolecules, and their biological effects often arise from modulating multiple targets simultaneously. frontiersin.org A systems-level investigation could elucidate the mechanism of action for this compound by identifying its primary targets and significant off-target interactions within a disease-specific biological network.

A potential workflow for applying network pharmacology to this compound is outlined below:

StepDescriptionPotential Outcome for this compound
1. Target Prediction Use of computational databases (e.g., SwissTargetPrediction, DrugBank) to identify potential protein targets based on chemical structure similarity.Identification of a preliminary list of kinases, enzymes, or receptors that may bind to the compound.
2. Network Construction Building a protein-protein interaction (PPI) network of the predicted targets and known disease-associated genes.Visualization of how the compound's potential targets are interconnected and their roles in disease pathways (e.g., cancer, inflammation). nih.gov
3. Pathway Enrichment Analysis Analyzing the constructed network to identify key biological pathways that are significantly affected by the compound's predicted targets.Understanding the potential therapeutic indications by revealing impacts on signaling pathways like MAPK, PI3K-Akt, or inflammatory cascades.
4. In Silico Validation Performing molecular docking and molecular dynamics simulations to validate the binding of the compound to the highest-priority targets identified from the network analysis. nih.govConfirmation of binding affinity and mode of interaction with key proteins, providing a mechanistic hypothesis for its biological activity.

This approach can systematically map the potential therapeutic effects and guide further experimental validation, accelerating its development for complex diseases where multi-target intervention is beneficial.

Application in Chemical Probe Development for Uncharacterized Biological Pathways

Chemical probes are small molecules with high potency and selectivity for a specific protein target, used to interrogate biological pathways and validate new drug targets. The development of such probes is crucial for understanding the function of uncharacterized proteins. Benzimidazole-based structures have been successfully developed as chemical probes, including fluorescent sensors and "clickable" probes for activity-based protein profiling (ABPP). acs.orgnih.govoup.com

This compound serves as a promising starting scaffold for the design of novel chemical probes for several reasons:

Target Versatility: The benzimidazole core is a known binder for diverse protein families, increasing the probability of identifying a novel interaction. nih.gov

Synthetic Tractability: The structure allows for straightforward chemical modification. For instance, an alkyne or azide (B81097) group could be incorporated onto the benzamide (B126) ring or the benzimidazole nucleus to create a "clickable" probe. acs.orgnih.gov This would enable its use in ABPP experiments to covalently label its protein targets in cell lysates or living cells, facilitating their identification via mass spectrometry.

Biophysical Properties: The fluorine atom can serve as a useful reporter for ¹⁹F NMR spectroscopy, a powerful tool for studying drug-target binding interactions and conformational changes without the need for more disruptive labels.

The development of a probe from this scaffold could lead to the discovery of novel functions for previously uncharacterized proteins, thereby uncovering new therapeutic targets.

Potential for Multi-Target Ligand Design and Polypharmacology

Polypharmacology, the concept that drugs modulate multiple targets, is now recognized as a key principle for therapeutic efficacy in complex diseases like cancer and neurodegenerative disorders. The benzimidazole scaffold is considered a privileged structure in part because of its inherent ability to engage with multiple biological targets. nih.gov This promiscuity can be rationally harnessed to design potent multi-target-directed ligands (MTDLs).

The structure of this compound combines two key pharmacophores:

The Benzimidazole Ring: Known to interact with a vast range of targets, including tubulin, kinases, and DNA. nih.gov

The Fluorobenzamide Moiety: A common feature in many targeted therapies, particularly kinase inhibitors, where it can form critical hydrogen bonds and other interactions in the ATP-binding pocket.

This combination makes the compound an attractive starting point for designing MTDLs. For example, by modifying the substituents on both the benzimidazole and benzamide rings, it may be possible to fine-tune its activity against a specific set of targets, such as two different kinases in a cancer signaling pathway or a kinase and a protein involved in drug resistance. Research on other benzimidazole derivatives has already demonstrated the potential for creating multi-target agents against cancer and microbial infections. nih.gov

Potential Multi-Target ApplicationsTherapeutic AreaRationale
Dual Kinase InhibitionOncologyTargeting both upstream and downstream kinases in a signaling cascade to overcome resistance.
Enzyme and Receptor InhibitionNeurodegenerative DiseaseSimultaneously inhibiting an enzyme like MAO-B and modulating a receptor to achieve synergistic neuroprotective effects.
Antimicrobial and AntiproliferativeInfectious Disease in Cancer PatientsDesigning a single agent that can fight opportunistic infections while also inhibiting tumor growth. nih.gov

Advances in Synthetic Biology and Chemoenzymatic Synthesis for Compound Production

Currently, benzimidazole derivatives are produced through well-established chemical synthesis routes, often involving the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govresearchgate.netorganic-chemistry.org While effective, these methods can rely on harsh reagents and generate significant waste.

Emerging fields like synthetic biology and chemoenzymatic synthesis offer greener and potentially more efficient alternatives for producing complex molecules. nih.gov Synthetic biology focuses on engineering microorganisms (like yeast or bacteria) to produce valuable chemicals from simple feedstocks. nih.gov

While the direct biosynthesis of a complex xenobiotic like this compound is a long-term goal, near-term applications could involve:

Biosynthesis of Precursors: Engineering metabolic pathways in microbes to produce key precursors, such as ortho-phenylenediamine or 3-fluorobenzoic acid derivatives, from renewable resources. This would reduce the reliance on petroleum-based starting materials.

Chemoenzymatic Synthesis: Combining biological and chemical steps. For example, an engineered enzyme could be used for a particularly challenging chemical transformation, such as a selective C-H activation or functionalization step, under mild, aqueous conditions. This approach merges the selectivity of enzymes with the versatility of traditional chemistry.

These advanced manufacturing techniques could ultimately lead to more sustainable, cost-effective, and scalable production of this and related compounds in the future.

Overcoming Theoretical Challenges in Drug Discovery with this Scaffold

The process of drug discovery is fraught with challenges, including achieving adequate bioavailability, ensuring metabolic stability, and minimizing off-target toxicity. The chemical architecture of this compound incorporates features that are rationally designed to address these very issues.

Drug Discovery ChallengeHow the Scaffold's Features Provide a Solution
Poor Metabolic Stability The presence of a fluorine atom on the benzamide ring can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes). This often leads to a longer biological half-life and improved metabolic stability. researchgate.net
Low Bioavailability The benzimidazole nucleus is a bioisostere of naturally occurring purines, which can facilitate interactions with biological transporters and macromolecules. frontiersin.org Fluorination can also increase lipophilicity, which can enhance membrane permeability and oral absorption. ontosight.ai
Lack of Target Affinity/Selectivity The benzimidazole scaffold provides a rigid, planar structure capable of π-π stacking and hydrogen bonding, which are key interactions for high-affinity binding to protein targets. nih.gov The specific substitution pattern allows for fine-tuning of selectivity.
Drug Resistance The potential for multi-target engagement (polypharmacology) inherent to the benzimidazole scaffold can be a strategy to combat drug resistance, as it is more difficult for cells to simultaneously develop resistance to a drug that acts on multiple pathways.

By starting with a scaffold that inherently possesses favorable drug-like properties, medicinal chemists can focus on optimizing for potency and selectivity, potentially reducing the time and cost associated with bringing a new therapeutic agent to the clinic. The unique combination of the privileged benzimidazole core and the strategic placement of a fluorine atom makes this compound a compelling scaffold for tackling long-standing challenges in drug development. nih.gov

Q & A

Basic: What are the established synthetic routes for N-(1H-benzimidazol-2-yl)-3-fluorobenzamide, and how can reaction yields be optimized?

Methodological Answer:
The compound can be synthesized via condensation reactions between 3-fluorobenzoic acid derivatives and 2-aminobenzimidazole. A representative procedure involves reacting N-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)-3-fluorobenzamide with substituted piperazines under reflux in anhydrous ethanol, followed by purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) . Yield optimization requires controlling stoichiometric ratios (e.g., 1:1.2 for benzimidazole precursors) and reaction time (typically 8–12 hr at 80°C). Purity can be confirmed using HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can structural contradictions in crystallographic data for benzimidazole-fluorobenzamide derivatives be resolved?

Methodological Answer:
Discrepancies in bond lengths or torsion angles (e.g., fluorophenyl vs. benzimidazole ring orientations) may arise from disorder in crystal packing or solvent interactions. Use SHELXL for refinement, applying constraints for disordered atoms and incorporating high-resolution data (≤1.0 Å). For example, in 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide , anisotropic displacement parameters were refined using SHELX-97, with R-factors <0.06 . Multi-component refinement (e.g., twin-law correction) is recommended for twinned crystals .

Basic: What experimental models are suitable for evaluating the biological activity of this compound?

Methodological Answer:
In vitro germination assays using wheat cultivars (e.g., Triticum aestivum) are well-established. Prepare test solutions in methanol (10⁻⁶ M), incubate seeds in darkness at 20°C for 8 days, and measure root/stem lengths and biomass. For example, N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine increased germination rates in Demir 2000 wheat from 96% to 100% . Statistical analysis via JMP 7.0 (SAS Institute) is recommended to assess correlations (e.g., root vs. stem fresh weights, r = 0.830) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

Methodological Answer:
Modify the fluorobenzamide moiety (e.g., substituent position, electron-withdrawing groups) and benzimidazole N-substituents. For instance, N-{3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-3-fluorobenzamide showed enhanced activity due to the spirocyclic group improving lipophilicity . Screen derivatives via in vitro receptor-binding assays (e.g., EGFR inhibition ) or enzymatic studies (e.g., sirtuin modulation ). Use QSAR models to predict logP and polar surface area for bioavailability optimization .

Basic: How should researchers address contradictory data in biological assays (e.g., stimulatory vs. inhibitory effects)?

Methodological Answer:
Replicate experiments across multiple biological models (e.g., plant vs. mammalian cells) and validate via dose-response curves. For example, germination enhancement in wheat may contrast with cytotoxicity in mammalian screens . Use ANOVA with post-hoc Tukey tests to identify statistically significant trends (p <0.05). Control variables include solvent purity (e.g., methanol vs. DMSO) and temperature (±0.5°C) .

Advanced: What strategies improve solubility and stability for in vivo studies?

Methodological Answer:
Salt formation (e.g., hydrochloride) or co-solvent systems (PEG-400/water) enhance aqueous solubility. For stability, avoid prolonged exposure to light or humidity. N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide derivatives are stored at -80°C in anhydrous DMSO to prevent degradation . LC-MS monitoring (ESI+ mode) can detect hydrolysis products .

Basic: Which analytical techniques are critical for confirming compound identity and purity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent integration (e.g., 3-fluorobenzamide protons at δ 7.24–7.54 ppm) .
  • HPLC : ≥95% purity using a C18 column (retention time: 8.2 min for the parent compound) .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (±0.4%) .

Advanced: How can molecular docking studies elucidate interactions with biological targets?

Methodological Answer:
Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR or sirtuins ). For 3-fluoro-N-[(1R,3S)-3-(1H-tetrazol-5-yl)-2,3-dihydro-1H-inden-1-yl]benzamide , the fluorobenzamide group forms hydrogen bonds with catalytic lysine residues (PDB: LW0) . MD simulations (GROMACS) assess binding stability (RMSD <2.0 Å over 50 ns) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.